2-(furan-2-carbonyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O7/c1-29-21-12-15-9-10-24(23(26)20-4-3-11-31-20)19(18(15)13-22(21)30-2)14-32-17-7-5-16(6-8-17)25(27)28/h3-8,11-13,19H,9-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKWGRXQESSEIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CO3)COC4=CC=C(C=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-carbonyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst.
Attachment of the Nitrophenoxy Group: This step involves the nucleophilic substitution reaction of a nitrophenol with a suitable leaving group on the isoquinoline core.
Formation of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-carbonyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitrophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
2-(furan-2-carbonyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(furan-2-carbonyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Structural Variations
The table below highlights key structural differences between the target compound and its analogs:
*THIQ: 1,2,3,4-Tetrahydroisoquinoline
Key Observations :
- The furan-2-carbonyl group distinguishes the target compound from analogs with simpler acetyl or alkyl substituents (e.g., 4-nitrophenylethyl or acetyl groups) .
- Methoxy groups at positions 6 and 7 are conserved across analogs, suggesting their role in modulating electronic and steric properties .
Antibacterial Potential
- The furan-containing analog in exhibited moderate to strong antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The target compound’s furan-2-carbonyl group may enhance similar activity due to increased electrophilicity .
- By contrast, 6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]-THIQ () lacks antibacterial data but shares the nitroaromatic motif linked to redox activity .
Neurochemical Effects
- N-Methylated THIQ derivatives (e.g., 1-methyl-THIQ) are implicated in Parkinson’s disease via dopaminergic neurotoxicity .
Toxicity and Metabolic Considerations
- Toxicity Trends: notes that hydroxy groups reduce toxicity, while quaternary salts increase it. The target compound’s methoxy and nitro groups likely mitigate acute toxicity compared to N-methylated derivatives .
- Metabolism: THIQ derivatives like 1-methyl-THIQ undergo oxidation via MAO to neurotoxic isoquinolinium ions . The target compound’s nitro group may redirect metabolism toward nitroreduction pathways, altering its toxicological profile .
Biological Activity
The compound 2-(furan-2-carbonyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antibacterial, anti-inflammatory, and anticancer activities, supported by recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a furan-2-carbonyl group and a 4-nitrophenoxy methyl group attached to a tetrahydroisoquinoline backbone.
Antibacterial Activity
Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit significant antibacterial properties. For instance, compounds similar to the one have shown activity against various bacterial strains including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have been assessed through various in vitro assays. Compounds derived from similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
- Inhibition Efficacy : Compounds exhibiting structural similarities demonstrated up to 89% inhibition of IL-6 and 78% inhibition of TNF-α at concentrations of 10 µg/mL compared to dexamethasone .
Anticancer Activity
The anticancer potential of tetrahydroisoquinoline derivatives has been explored extensively. The compound's ability to induce apoptosis in cancer cells has been a focal point of research.
- Cell Viability : In studies involving breast cancer cell lines like MCF-7, certain derivatives showed significant reductions in cell viability with IC50 values around 225 µM . Additionally, compounds with similar structures inhibited cell proliferation in various cancer cell lines (e.g., HeLa and A549) with IC50 values ranging from 7.01 µM to 14.31 µM .
Case Studies
Several case studies have highlighted the biological activities of compounds related to the target molecule:
- Study on Antibacterial Properties : A recent investigation into the antibacterial efficacy of tetrahydroisoquinoline derivatives found that specific modifications led to enhanced activity against resistant bacterial strains.
- Anti-inflammatory Mechanism : Research demonstrated that these compounds could modulate inflammatory pathways by inhibiting NF-kB signaling, thereby reducing cytokine production in macrophages.
- Cancer Cell Line Studies : In vitro assays on MCF-7 cells revealed that treatment with the compound resulted in increased apoptosis markers such as caspase activation and PARP cleavage.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
